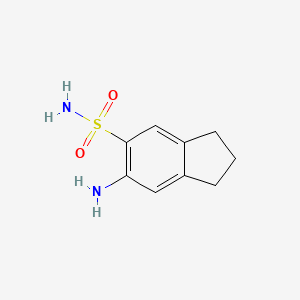

6-氨基-2,3-二氢-1h-茚-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” is a nitrogen-containing heterocyclic compound. It has a molecular weight of 212.27 . The IUPAC name for this compound is the same as its common name .

Synthesis Analysis

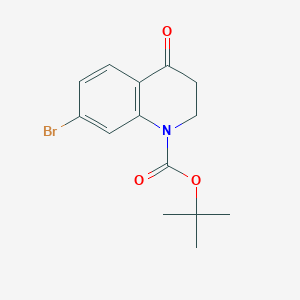

In a study, a series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues were designed and synthesized as NLRP3 inflammasome inhibitors .

Molecular Structure Analysis

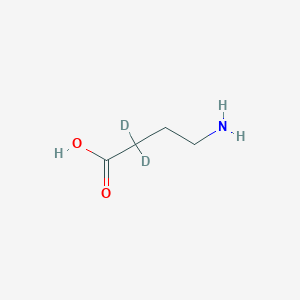

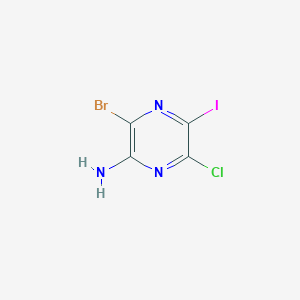

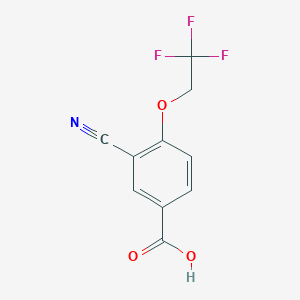

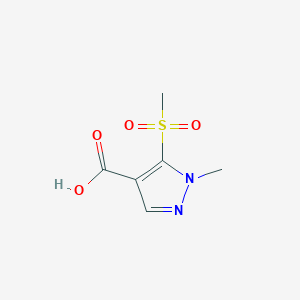

The InChI code for this compound is 1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13) .

Chemical Reactions Analysis

The compound has been used in the synthesis of NLRP3 inflammasome inhibitors .

Physical And Chemical Properties Analysis

科学研究应用

Antiviral Activity

- Scientific Field: Virology

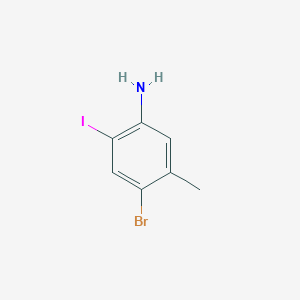

- Summary of Application: Indole derivatives, including 6-aminoindazole derivatives, have been reported to possess antiviral properties . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Methods of Application: The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material . The Sulforhodamin B (SRB) assay is used for in vitro biological evaluation of synthesized compounds .

- Results or Outcomes: Certain compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anticancer Activity

- Scientific Field: Oncology

- Summary of Application: 1H-indazole-6-amine derivatives have been studied for their potential as anticancer agents .

- Methods of Application: The synthesis of these derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material . The Sulforhodamin B (SRB) assay is used for in vitro biological evaluation of synthesized compounds .

- Results or Outcomes: The results of these studies are not specified in the sources I found .

Fluorescent Dye

- Scientific Field: Biomedical Research and Bioimaging

- Summary of Application: Compounds similar to “6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” can be used as fluorescent dyes . These dyes are often used in biomedical research, bioimaging, and analytics .

- Methods of Application: The specific methods of application and experimental procedures would depend on the exact nature of the research or analysis being conducted .

- Results or Outcomes: The outcomes would also depend on the specific research or analysis. In general, fluorescent dyes can help visualize and track biological processes .

Inhibition of DDR1 Signaling

- Scientific Field: Oncology

- Summary of Application: Certain indene derivatives have been found to inhibit Discoidin Domain Receptor 1 (DDR1) signaling . DDR1 is a type of receptor tyrosine kinase that plays a role in cell adhesion, proliferation, and differentiation .

- Methods of Application: The specific methods of application and experimental procedures would depend on the exact nature of the research being conducted .

- Results or Outcomes: In one study, a compound effectively inhibited collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also dose-dependently inhibited the colony formation of pancreatic cancer cells and showed promising in vivo therapeutic effects in a mouse model of pancreatic cancer .

Antiviral Activity

- Scientific Field: Virology

- Summary of Application: Compounds containing five-membered heteroaryl amines, which are structurally similar to “6-Amino-2,3-dihydro-1h-indene-5-sulfonamide”, have shown relatively higher antiviral activity against Newcastle disease virus .

- Methods of Application: The specific methods of application and experimental procedures would depend on the exact nature of the research being conducted .

- Results or Outcomes: The outcomes would also depend on the specific research or analysis. In general, these compounds have shown promising results in inhibiting the Newcastle disease virus .

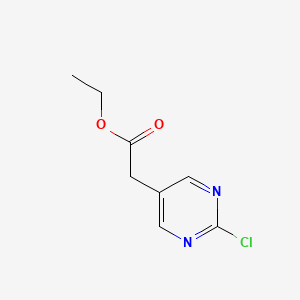

Potential Use in Synthesis

- Scientific Field: Organic Chemistry

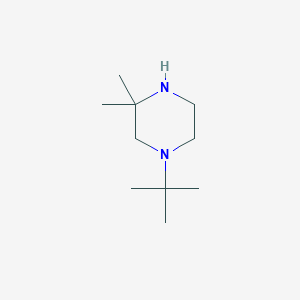

- Summary of Application: Compounds similar to “6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” can be used in the synthesis of other complex organic compounds .

- Methods of Application: The specific methods of application and experimental procedures would depend on the exact nature of the synthesis being conducted .

- Results or Outcomes: The outcomes would also depend on the specific synthesis. In general, these compounds can help in the synthesis of a wide range of organic compounds .

安全和危害

未来方向

属性

IUPAC Name |

6-amino-2,3-dihydro-1H-indene-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIOYTMAUQHHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,3-dihydro-1h-indene-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)